molecular formula C9H17NOSi B051050 4-((Trimethylsilyl)ethynyl)morpholine CAS No. 64024-63-1

4-((Trimethylsilyl)ethynyl)morpholine

Cat. No. B051050
CAS RN: 64024-63-1
M. Wt: 183.32 g/mol
InChI Key: IZXPPXICNCVEFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-((Trimethylsilyl)ethynyl)morpholine, involves methods starting from vicinal amino alcohols, oxiranes, and aziridines. These compounds serve as catalysts, auxiliaries, and building blocks for their preparation, indicating a versatile approach to generating morpholines for various applications in medicinal and organic chemistry (Palchikov, 2013).

Molecular Structure Analysis

Morpholine derivatives, including those with the trimethylsilyl ethynyl group, often present interesting bioactive properties. The molecular structure of these compounds, characterized by a six-membered aromatic organic heterocycle with nitrogen and oxygen atoms, plays a crucial role in their pharmacological profile. These structural features contribute to their broad spectrum of pharmacological activities (Asif & Imran, 2019).

Scientific Research Applications

  • Electrolyte Additive in High Voltage Lithium Ion Batteries : It has been characterized as a multifunctional electrolyte additive in lithium-ion batteries. This additive prevents the hydrolysis of LiPF6 caused by traces of water in a carbonate electrolyte, inhibits oxidative decomposition of electrolyte on the cathode, impedes the formation of electrically insulating deposits on the cathode surface, and improves the discharge capacity retention (Yang et al., 2020).

  • Behavior in Reactions with Trimethylsilyl Isocyanate : Morpholine and its trimethylsilyl derivative's behavior in reactions with trimethylsilyl isocyanate was studied, revealing the formation of mixtures of tautomeric forms of silicon-containing urea (Belova et al., 2022).

  • Film Deposition Processes : It has been used as a precursor for plasma-enhanced chemical vapor deposition of films. The study focused on its evaporation characteristics and thermodynamic modeling to predict the composition of deposited condensed products (Rakhlin et al., 2017).

  • Synthesis of 4-Alkoxy-2-Arylquinolines : It plays a role in the synthesis of 4-alkoxy-2-arylquinolines, proceeding smoothly by heating a mixture of 2-(2-(trimethylsilyl) ethynyl)anilines and arylaldehydes in alcoholic solvents in the presence of sulfuric acid (Wang et al., 2009).

  • Cyclizations of Catalytic Ruthenium Carbenes : Its derivatives are involved in novel syntheses of 2-vinyldihydropyrans and dihydro-1,4-oxazines (morpholine derivatives) from alkynals and alkynones (Cambeiro et al., 2014).

  • Antibiotic Activity Modulation : The compound 4-(Phenylsulfonyl) morpholine, which has a morpholine group, has been investigated for its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms (Oliveira et al., 2015).

  • Organosilicon Compounds Synthesis : A study was made on the replacement of the halogen of silicon-attached chloromethyl by an amino group, including compounds like 4-[(diethoxymethylsilyl)methyl]morpholine (Andrianov & Volkova, 1958).

Safety And Hazards

Safety data sheets indicate that 4-((Trimethylsilyl)ethynyl)morpholine is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

trimethyl(2-morpholin-4-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPPXICNCVEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466843
Record name 4-[(Trimethylsilyl)ethynyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Trimethylsilyl)ethynyl)morpholine

CAS RN

64024-63-1
Record name 4-[(Trimethylsilyl)ethynyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trimethylsilyl)ethynyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Fuertes, D Moreno, JV Cuevas… - Chemistry–An Asian …, 2010 - Wiley Online Library
The synthesis of some new polysulfur‐nitrogen heterocycles by cycloaddition of an ynamine to bisdithiolothiazine ketothiones or dithiones is described and the interconversion between …
Number of citations: 15 onlinelibrary.wiley.com
X Qi - 2009 - utswmed-ir.tdl.org
This dissertation includes two parts. The first part focuses on two 1,3-dipolar cycloadditions of electron-rich alkynes. Chapter one describes a copper-promoted cycloaddition reaction of …
Number of citations: 3 utswmed-ir.tdl.org

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